N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is a compound that features a pyrimidine ring substituted with ethoxy groups at positions 2 and 4, and a naphthamide moiety. Pyrimidine derivatives are known for their broad range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a suitable pyrimidine precursor with a naphthamide derivative. For instance, 2,4-diethoxypyrimidine can be reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.
1-naphthamide: Lacks the pyrimidine ring but contains the naphthamide moiety.
2,4-diethoxypyrimidine: Contains the pyrimidine ring with ethoxy groups but lacks the naphthamide moiety.
Uniqueness
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is unique due to the combination of the pyrimidine ring and the naphthamide moiety, which can provide a synergistic effect in its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-18-16(12-20-19(22-18)25-4-2)21-17(23)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,3-4H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPMZSJWPCOMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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